Comparative Lewis Acidity of Tris(perfluorophenyl)borane vs. Boron Trihalides via Gutmann-Beckett Acceptor Number
The Lewis acidity of Tris(perfluorophenyl)borane, as measured by the Gutmann-Beckett Acceptor Number (AN), is 82 [1]. This places it as a strong Lewis acid, but it is weaker than boron trichloride (BCl3, AN = 106) and slightly weaker than boron trifluoride (BF3, AN = 89) [1]. This quantitative comparison demonstrates that B(C6F5)3 offers a finely tuned acidity profile that is high enough for potent catalytic activity but avoids the extreme, often destructive, reactivity of the strongest boron trihalides [2].
| Evidence Dimension | Lewis Acidity (Gutmann-Beckett Acceptor Number, AN) |
|---|---|
| Target Compound Data | 82 |
| Comparator Or Baseline | BF3 (AN 89), BCl3 (AN 106), BBr3 (AN 109), BI3 (AN 115) |
| Quantified Difference | AN is 7 units lower than BF3; 24 units lower than BCl3 |
| Conditions | Gutmann-Beckett method using Et3PO probe and 31P NMR spectroscopy |
Why This Matters
This data confirms B(C6F5)3 possesses a distinct, intermediate Lewis acidity profile, which is a key selection criterion for achieving desired reactivity without side reactions typical of stronger boron trihalides.
- [1] Wikipedia contributors. (n.d.). Gutmann–Beckett method. In Wikipedia. Retrieved from https://wiki-gateway.eudic.net/wikipedia_en/Gutmann-Beckett_method.html View Source
- [2] Alchetron. (2017). Tris(pentafluorophenyl)borane. Retrieved from https://alchetron.com/Tris(pentafluorophenyl)borane View Source
